(R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate
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Overview
Description
(R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate typically involves the following steps:
Indole Derivative Synthesis: The starting material is often an indole derivative, which can be synthesized through various methods such as the Fischer indole synthesis or the Biltz synthesis.
Amination: The indole derivative undergoes amination to introduce the amino group at the appropriate position.
Methylation: The amino group is then methylated to form the N-methylpropanamide moiety.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the indole ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced amides, and substituted indole compounds.
Scientific Research Applications
(R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role in modulating various cellular processes.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new drugs and pharmaceuticals.
Mechanism of Action
(R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate can be compared with other similar indole derivatives, such as tryptophan and serotonin. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The compound's distinct properties make it valuable for various scientific and industrial purposes.
Comparison with Similar Compounds
Tryptophan
Serotonin
Indole-3-acetic acid
Melatonin
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.C2H2O4/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11;3-1(4)2(5)6/h2-5,7,10,15H,6,13H2,1H3,(H,14,16);(H,3,4)(H,5,6)/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHNHKNUYXVAX-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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